Molinate

Description

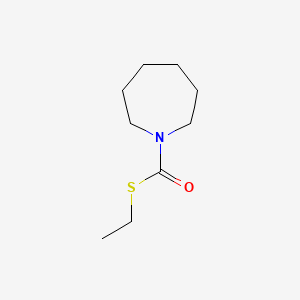

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

S-ethyl azepane-1-carbothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NOS/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEDOPGXGGQYYMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(=O)N1CCCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6024206 | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Molinate is a clear liquid with aromatic odor. Non corrosive. Used as an herbicide., Clear amber liquid; [HSDB] | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

136.5 °C @ 10 mm Hg | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

139 °C (OC) | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Miscible with acetone, ethanol, kerosene, 4-methylpentan-2-one, xylene, In water, 970 mg/l @ 25 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.063 g/ml @ 20 °C | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0056 [mmHg], 5.6X10-3 mm Hg @ 25 °C | |

| Record name | Molinate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear liquid, Amber liquid | |

CAS No. |

2212-67-1 | |

| Record name | MOLINATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18177 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Molinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2212-67-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molinate [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002212671 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6024206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Molinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.965 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MOLINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68N5G08DJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MOLINATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/873 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Environmental Fate and Transport of Molinate

Molinate Persistence and Degradation in Environmental Compartments

The persistence of this compound in the environment varies depending on the specific compartment and prevailing conditions. It is generally considered to have low persistence in soil and water, although its half-life can differ significantly between aerobic and anaerobic environments. who.intorst.edu

Degradation Pathways in Soil

This compound undergoes degradation in soil through both aerobic and anaerobic processes, with microorganisms playing a significant role. orst.eduherbiguide.com.au

Aerobic Soil Metabolism of this compound

Under aerobic conditions, this compound degradation in soil involves several pathways. Studies have identified various degradates, including this compound sulfoxide (B87167), hexamethyleneimine (B121469) (HMI), 3-keto this compound, 4-keto this compound, S-ethyl-5-carboxypentyl thiocarbamate, and carboxymethyl this compound. epa.gov Oxidation to form the sulfoxide and cleavage to yield the imine are among the proposed pathways. tandfonline.com Ring hydroxylation of the azepine ring and subsequent oxidation to ketones also occur under non-flooded conditions. tandfonline.com

Anaerobic Soil Metabolism of this compound

Degradation of this compound is generally slower under anaerobic soil conditions compared to aerobic conditions. nih.gov While aerobic degradation often involves oxidative routes, complete mineralization of this compound under anaerobic conditions as a sole carbon and energy source has been linked to a hydrolytic mechanism. researchgate.net Under flooded conditions, which create anaerobic environments, volatilization tends to be the primary mode of dissipation, with less breakdown occurring in the soil itself. tandfonline.com

Influence of Soil Characteristics on this compound Half-Life

Soil characteristics, such as moisture levels and the presence of organic matter, can influence this compound's half-life. Volatilization, a major loss route from soil, occurs more readily on moist soils. who.int The half-life of this compound in soil has been reported to range from 5 to 21 days under field conditions. orst.educabidigitallibrary.org In loam soils at temperatures between 21-27 °C, the half-life is approximately three weeks. ca.govnih.gov However, half-lives can vary significantly depending on the specific soil conditions, with reported ranges of 8-25 days under upland (aerobic) conditions and about 40-160 days under flooded (anaerobic) conditions. who.intherbiguide.com.aunih.gov

Here is a table summarizing typical this compound half-lives in soil under different conditions:

| Soil Condition | Typical Half-Life (days) | Source |

| Aerobic (Upland) | 8-25 | who.intherbiguide.com.aunih.gov |

| Anaerobic (Flooded) | 40-160 | who.intherbiguide.com.aunih.gov |

| Field (General) | 5-21 | orst.educabidigitallibrary.org |

| Loam Soil (21-27 °C) | ~21 | ca.govnih.gov |

This compound is poorly bound to soils and is soluble in water, which contributes to its potential mobility and risk of groundwater contamination. orst.educabidigitallibrary.org The ability of this compound to be adsorbed onto soil can decrease as its concentration in solution increases, as observed in silty clay soil. cabidigitallibrary.org

Role of Soil Microorganisms in this compound Breakdown

Soil microorganisms are largely responsible for the breakdown of this compound in soil. orst.eduherbiguide.com.au Microbial transformation can occur through various pathways mediated by both bacteria and fungi. researchgate.netresearchgate.netnih.gov Some microorganisms can even utilize this compound as a nutrient and energy source. researchgate.netnih.gov Studies have shown that this compound degrades more rapidly in non-sterile soil compared to sterile soil, highlighting the crucial role of microbial activity. nih.gov Specific microorganisms, such as the actinobacterium Gulosibacter molinativorax ON4(T), have been identified as being capable of initiating this compound breakdown. researchgate.netnih.govscispace.comcapes.gov.brmicrobiologyresearch.org The degradation process can involve the cleavage of the thioester bond, releasing ethanethiol (B150549) and an azepane derivative. capes.gov.brmicrobiologyresearch.org

Degradation Pathways in Water

This compound's degradation in water is influenced by processes such as hydrolysis, photolysis, and biodegradation. This compound is reported to be stable to hydrolysis and direct photolysis in laboratory settings, although indirect photolysis may occur in the field. who.intca.govepa.gov Photochemical degradation occurs to a lesser extent than volatilization. who.int Microbial degradation in water is considered negligible by some sources, while others indicate that biodegradation is an important environmental fate process. who.intnih.gov

Water treatment processes can affect this compound concentrations. Chlorination has been shown to degrade parent this compound, but predominantly to the metabolite this compound sulfoxide, which is considered toxic. epa.govepa.gov More effective oxidation using substances like potassium permanganate (B83412) may lead to greater degradation. epa.govepa.gov

This compound has been detected in surface water and groundwater in areas where it is used, particularly downstream of rice growing regions. ca.govepa.gov Based on aquatic metabolism studies, persistence of this compound in groundwater is expected if it reaches this compartment. epa.gov The half-life of this compound in water has been reported to be between 1.6 and 5 days. herbiguide.com.au

Photochemical Degradation of this compound

While this compound is reported to be stable to direct photolysis under sunlight and UV irradiation (>290 nm) in dilute aqueous solutions, indirect photolysis can occur in the field nih.govca.gov. Abiotic transformation of pesticides like this compound in the field largely happens through photochemical pathways nih.gov. This compound has been shown to undergo photooxidation degradation via reaction with photochemically formed species such as hydroxyl radicals in natural water nih.gov. Studies using UV lamps have shown a significant reduction in this compound concentration (4% residual after 24 hours) nih.gov. Photocatalytic degradation studies using TiO2 as a photocatalyst or the photo-Fenton reaction have also demonstrated this compound degradation, following apparent first-order or pseudo-first-order kinetics nih.govresearchgate.net. This process can lead to mineralization and the formation of intermediate by-products nih.gov.

Chemical Hydrolysis of this compound

This compound is generally considered stable to hydrolysis by acids and alkalis within a pH range of 5-9 at 40°C nih.govwho.int. It is not expected to undergo rapid hydrolysis in the environment due to the lack of easily hydrolyzable functional groups nih.gov. Some sources indicate it is relatively stable to hydrolysis nih.govwho.int.

Microbial Degradation in Aquatic Systems

Microbial degradation of this compound in aquatic systems is considered negligible by some sources who.int. However, biodegradation is identified as an important environmental fate process nih.gov. While autochthonous microbiota in paddy field water may not readily degrade this compound, microbial transformation by bacteria or fungi can occur, sometimes utilizing this compound as a nutrient and energy source nih.gov. A mixed culture dominated by the actinobacterium Gulosibacter molinativorax ON4T has been recovered from the runoff of a this compound-producing plant and shown to promote the cleavage of the thioester bond of this compound, releasing ethanethiol and azepane-1-carboxilate (ACA) nih.govresearchgate.net. This transformation is catalyzed by a this compound hydrolase (MolA) researchgate.net.

Volatilization from Water Bodies

Volatilization is a significant route of this compound dissipation from water surfaces, particularly in flooded rice fields nih.govca.govwho.int. The rate of volatilization is influenced by factors such as temperature and air velocity ca.govwho.intresearchgate.net. Studies have shown substantial percentages of this compound lost from rice paddy water by volatilization over a few days epa.gov. For instance, percentages of 35% in 4 days and 78% in 7 days have been reported epa.gov. The Henry's Law constant for this compound is consistent with it being lost by evaporation from flooded fields epa.govca.gov. Estimated volatilization half-lives for a model river and lake are 12 and 94 days, respectively nih.gov.

Transformation Products in Water

This compound can undergo transformation in water, leading to the formation of various products epa.govresearchgate.net. Chlorination during water treatment can affect this compound transformation, converting parent this compound to this compound sulfoxide epa.gov. The metabolite 4-keto this compound has been detected in surface water, potentially arising from both indirect photolysis and aquatic metabolism epa.gov. Other reported degradates include hexamethyleneimine, this compound sulfoxide, this compound sulfone, 3-keto and 4-keto this compound, hydroxy this compound (2-, 3-, and 4-), this compound acid (carboxymethyl this compound), and ring-opened this compound (S-ethyl-5-carboxypentyl thiocarbamate) epa.gov. Microbial degradation by Gulosibacter molinativorax ON4T yields azepane-1-carboxylic acid (ACA) and ethanethiol researchgate.net. Photocatalytic degradation can also produce intermediate by-products nih.gov.

This compound Persistence in Vegetation

This compound is rapidly taken up by the roots of non-susceptible plants and transported to the leaves orst.edu. In these plants, it is rapidly metabolized to carbon dioxide and other naturally occurring plant products like amino acids and organic acids orst.edu. Residues of concern in plants can include this compound, 4-hydroxythis compound, and this compound acid apvma.gov.auepa.gov. Due to the timing of application in rice paddies, plant residues of concern in treated rice are considered unlikely in some regions apvma.gov.au.

Mobility and Distribution in the Environment

This compound is expected to have high mobility in soil based on Koc values of 80-120 nih.gov. It is poorly bound to soils and soluble in water, which contributes to its potential for mobility and risk of groundwater contamination orst.edu. Based on batch equilibrium studies, this compound and its degradates hexamethyleneimine and this compound sulfoxide are considered moderately mobile to very mobile in the environment epa.govca.gov. In the field, applied this compound that does not volatilize tends to partition reversibly to sediment within a few days epa.govca.gov. This compound has been frequently detected in surface water adjacent to and downstream from rice growing areas epa.gov. It has also been detected in groundwater, although typically at lower concentrations epa.gov. Persistence in aquatic metabolism studies suggests that this compound may persist in groundwater if it reaches this compartment epa.gov.

Data Tables

| Environmental Process | Description | Notes | Source |

| Photochemical Degradation | Occurs via indirect photolysis and photooxidation by hydroxyl radicals. Photocatalytic degradation is also observed. | Stable to direct photolysis in dilute solutions. Rate affected by catalyst type and pH. | nih.govnih.gov |

| Chemical Hydrolysis | Generally stable within pH 5-9. | Not expected to undergo rapid hydrolysis. | nih.govwho.int |

| Microbial Degradation | Biodegradation is an important process. Specific bacteria like Gulosibacter molinativorax can degrade it. | Microbial degradation in aquatic systems sometimes considered negligible, but can serve as nutrient source. | nih.govnih.govresearchgate.net |

| Volatilization from Water | Main route of dissipation from water bodies, especially rice fields. Influenced by temperature and air flow. | Significant percentages lost over short periods. Consistent with Henry's Law constant. | epa.govnih.govca.govwho.intresearchgate.net |

| Persistence in Vegetation | Rapidly taken up by roots and metabolized in non-susceptible plants. | Metabolized to CO2 and natural plant products. Residues of concern include parent and metabolites. | orst.eduapvma.gov.auepa.gov |

| Mobility in Soil and Sediment | High mobility in soil. Moderately to very mobile in batch equilibrium studies. Partitions to sediment. | Poorly bound to soils, soluble in water. Potential for groundwater contamination. | epa.govnih.govca.govorst.edu |

Transport in Water Systems

This compound's solubility in water and its application directly to flooded rice paddies make transport in water systems a significant aspect of its environmental fate. orst.eduherts.ac.ukwho.int

Surface Water Contamination

This compound has been frequently detected in surface water adjacent to and downstream from rice-growing areas in various regions, including California, Arkansas, Mississippi, Louisiana, and Texas. epa.gov Unscheduled releases of water from rice fields, particularly after heavy rain soon after application, can lead to significant contamination of aquatic habitats. epa.gov Such events can result in this compound concentrations that may acutely affect fish and aquatic invertebrates, although the effects are generally localized. epa.gov In California, regulations have been implemented to prevent the discharge of tailwater from this compound-treated rice fields for at least 28 days after application to mitigate contamination of the Sacramento River. ca.gov Monitoring data from irrigation areas in southern New South Wales, Australia, between 1996 and 2001, established a detailed picture of this compound levels in surface waters, with quantifiable levels found in a number of samples. apvma.gov.au Detections above environmental guidelines have been recorded in irrigation discharge points, sometimes linked to higher than average rainfall and flooding events causing overflow from treated rice bays. apvma.gov.au

Groundwater Contamination Potential

This compound is considered moderately mobile to very mobile in the environment based on batch equilibrium studies. epa.gov Its poor binding to soils and solubility in water contribute to its potential for groundwater contamination. orst.edu The persistence of this compound in aquatic metabolism studies suggests it can persist in groundwater if it reaches this compartment. epa.gov While rice fields are often located on fine-textured, poorly drained soils that reduce the potential for treated water to leach into deep groundwater wells, this compound has been measured in shallow groundwater wells. ca.gov For instance, in a study of wells in the Mississippi Alluvial Aquifer, this compound was detected in some wells with concentrations ranging from 0.01605 to 0.24612 ug/L. nih.gov Groundwater samples near Pavia, Italy, also showed this compound concentrations ranging from 0.05 to 154 ug/L, with higher concentrations observed in shallow wells. nih.gov However, this compound was not detected in deep groundwater wells sampled in California between 1997 and 2000. ca.gov

This compound in Irrigation Drains and Supply Water

This compound has been detected in irrigation drains after application to rice fields at levels up to 0.7 mg/L. nhmrc.gov.au In Australian irrigation areas, this compound has been measured at concentrations up to 3.6 µg/L in irrigation supply water and over 200 µg/L in drainage water from rice farms. waterquality.gov.au Monitoring over a 55-day period in Australian irrigated areas found this compound in 90% of analyzed supply water samples, with a maximum concentration of 3.6 µg/L. nhmrc.gov.au Irrigation companies in Australia are required to monitor water released back into natural waterways for pollutants, including this compound, with established action levels to protect aquatic ecosystems. apvma.gov.au

Volatilization and Atmospheric Transport

Volatilization is a primary mechanism of this compound dissipation from shallow water and soil surfaces, particularly from flooded rice fields. who.intca.gov The rate of volatilization is influenced by factors such as air and water temperature and wind conditions, leading to diurnal variations. ca.gov Studies have shown significant percentages of applied this compound lost from rice paddy water by volatilization, with reported losses of 35% in 4 days and 78% in 7 days. epa.gov This is consistent with its Henry's Law constant. epa.gov Volatilization is generally more predominant in field conditions compared to laboratory studies. epa.gov Vapor-phase this compound in the atmosphere is degraded by reaction with photochemically-produced hydroxyl radicals, with an estimated half-life of 12 hours. nih.govnih.gov

Sorption and Desorption Dynamics in Soil

This compound is generally not expected to be persistent in soil systems under normal conditions. herts.ac.uk It is poorly bound to soils, which contributes to its mobility. orst.edu The half-life of this compound in most loam soils is about three weeks. ca.gov In aerobic, acidic soil, this compound persists for 8 to 25 days (DT50), but this can extend up to 160 days in flooded soil. waterquality.gov.au Soil microorganisms are responsible for most of this compound's breakdown in soil. orst.edu Applied this compound that does not volatilize can partition reversibly to sediment within a few days in the field. epa.govca.gov

Adsorption and desorption processes of this compound in soil are influenced by physicochemical soil properties, particularly soil pH and organic matter content, specifically humic substances. nih.govresearchgate.net Studies have shown that this compound's adsorption coefficients (Kd values) range between 1.72 ± 0.01 and 2.3 ± 0.01 mL g⁻¹ and are related to soil pH and organic matter. nih.govresearchgate.net The extent of this compound sorption is directly proportional to the concentration of organic carbon and the content of amorphous iron oxides. researchgate.net Adsorption equilibrium can be reached relatively quickly, within twenty minutes in some studies. researchgate.net The adsorption process can be described by the Freundlich equation. researchgate.netresearchgate.netacs.orgnih.gov The amount of this compound adsorbed on soil can vary, with studies reporting mean adsorbed amounts of 43.14% on soil in mixtures with fly ash. acs.orgnih.gov

Environmental Monitoring and Occurrence

Environmental monitoring has played a crucial role in understanding the occurrence and distribution of this compound in the environment, particularly in areas with extensive rice cultivation. As mentioned in the previous sections, this compound has been detected in surface water, groundwater, irrigation drains, and supply water in various rice-growing regions globally. epa.govca.govapvma.gov.aunih.govnhmrc.gov.au Monitoring data from California and Australia have been instrumental in assessing the levels of this compound in water systems and informing regulatory decisions and water management practices aimed at minimizing contamination. ca.govapvma.gov.au The detection of this compound in environmental waters highlights the importance of continued monitoring to track its presence and understand the effectiveness of mitigation measures.

This compound Concentrations in Environmental Water Samples

| Location | Sample Type | Concentration Range (µg/L) | Notes | Source |

| California | Surface Water | Frequently detected | Adjacent to and downstream from rice areas | epa.gov |

| Arkansas, Mississippi, Louisiana, Texas | Surface Water | Frequently detected | Adjacent to and downstream from rice areas | epa.gov |

| Texas | Groundwater | 0.11 | Higher detection | epa.gov |

| Missouri | Groundwater | 1.5 | Higher detection | epa.gov |

| Arkansas, Mississippi, California | Groundwater | 0.005-0.056 | Most detections | epa.gov |

| California (shallow wells, 1997-2000) | Groundwater | 0.005-0.056 | Detected in 4 of 28 wells | ca.gov |

| California (shallow wells, 1997-2000) | Groundwater | 0.002-0.003 | Detected below reporting limit in 3 of 28 wells | ca.gov |

| Southern New South Wales, Australia | Irrigation Drains | Up to 700 | After application to rice fields (0.7 mg/L) | nhmrc.gov.au |

| Southern New South Wales, Australia | Irrigation Supply | Up to 3.6 | waterquality.gov.au | |

| Southern New South Wales, Australia | Drainage Water | Over 200 | From rice farms | waterquality.gov.au |

| Southern New South Wales, Australia | Supply Water | Up to 3.6 | 90% of samples over 55 days | nhmrc.gov.au |

| Lombardy region, Italy (1987-88) | Drinking Water Wells | > 1 | Detected in 27 of 1288 wells | who.int |

| Lombardy region, Italy (1987-88) | Drinking Water Wells | 0.1 - 1 | Detected in 220 of 1288 wells | who.int |

| Piedmont region, Italy | Drinking Water Wells | > 1 | Detected in 5 of 25 wells used as source | who.int |

| Ebro Delta lagoons, Spain | Water samples | <0.001-0.568 | nih.gov | |

| Rhone Delta, France | Water samples | Not detected | nih.gov | |

| Northern Adriatic | Water samples | <0.003-0.103 | nih.gov | |

| Thermaikos Gulf, Greece | Water samples | <0.001-0.30 | nih.gov | |

| Amvrakikos Gulf, Greece | Water samples | <0.001 | nih.gov | |

| Nile delta, Egypt | Water samples | <0.001 | nih.gov | |

| Mississippi Alluvial Aquifer, AR (1996) | Groundwater | 0.01605-0.24612 | Detected in 7 of 77 wells | nih.gov |

| Sacramento-San Joaquin Delta water, California | Water | Up to 1.5 | Maximum concentration | nih.gov |

| Near Pavia, Italy (agricultural region) | Groundwater | 0.05-154 | nih.gov |

Detection in Water Sources

This compound has been frequently detected in surface water bodies adjacent to and downstream from rice-growing areas in various locations, including California, Arkansas, Mississippi, Louisiana, and Texas epa.gov. Detections have also been reported in groundwater, although generally at lower concentrations ca.govepa.gov. For instance, in groundwater samples, levels have ranged from 0.005 to 1.5 µg/L, with most detections not exceeding 0.056 µg/L in Arkansas, Mississippi, and California epa.gov. Higher detections of 0.11 µg/L in Texas and 1.5 µg/L in Missouri have also been noted epa.gov. The persistence of this compound in aquatic metabolism studies suggests that it can persist in groundwater if it reaches there epa.gov.

Monitoring in the Sacramento River Basin, California, showed this compound levels in rice field drains ranging from a high of 210 ppb in 1976 to a low of 25 ppb in 1995, which was attributed to improved management practices nih.gov. Sacramento River levels ranged from a high of 27 ppb in 1982 to a low of 0.16 ppb in 1995 nih.gov. In the Mississippi delta, maximum this compound concentrations in streams during the rice growing season in 1995 reached up to 58 µg/L nih.gov. Monitoring in Japanese rivers flowing into Lake Biwa in 1988 and 1989 detected levels as high as 27.4 ng/ml, though levels were generally below 1 ng/ml nih.gov. In Spain, water samples from Lake Albufera in Valencia contained this compound levels between 1 and 89 ppb during the agricultural use season nih.gov.

Seepage water from rice fields has also been found to contain this compound. In one study, this compound was detected in rice seepage water from six out of six sites with concentrations ranging from 44 to 1300 ppb yolocounty.gov. The potential for seepage water containing pesticides to reach agricultural drains is a concern due to potential toxicity to aquatic organisms yolocounty.gov.

Water treatment processes can affect this compound levels. Studies simulating water treatment indicate that disinfection using chlorination can convert parent this compound to this compound sulfoxide, a metabolite epa.gov. The efficiency of water treatment practices in removing this compound residues can vary depending on factors such as oxidant spiking rates, size of the distribution system, aeration, and storage/treatment times epa.gov.

Monitoring in Rice-Growing Regions

Monitoring programs are crucial in rice-growing regions to assess this compound concentrations in water bodies. Such monitoring has been conducted in various areas where this compound is used, including the rice-growing states in the U.S. (California, Arkansas, Mississippi, Louisiana, and Texas), Australia, Japan, and Spain nih.govepa.govnhmrc.gov.au.

In Australia, this compound was the most commonly applied herbicide to rice crops in southern New South Wales in 1994-1995 nhmrc.gov.au. It was detected in irrigation drains after application at levels up to 0.7 mg/L nhmrc.gov.au. Monitoring of supply water in irrigated areas in Australia over a 55-day period found this compound in 90% of analyzed samples, with a maximum concentration of 0.0036 mg/L (3.6 µg/L) nhmrc.gov.au. The high frequency of detection was linked to sampling during the early summer use season nhmrc.gov.au.

Monitoring data from the U.S. has shown frequent detection of this compound in surface water adjacent to and downstream from rice-growing areas epa.gov. The concentrations in surface water in California are generally lower than in the Southern Region, possibly due to holding periods for rice tailwater in California's drier climate epa.gov.

Efforts have been made to reduce this compound levels in drainage water through improved management practices nih.govapvma.gov.au. In New South Wales, Australia, changes in water management since 1995 have required rice growers to retain drainage water in on-farm storage ponds for 28 days after pesticide application before releasing water into drainage channels apvma.gov.au. These practices have contributed to a significant increase in the percentage of samples from drainage channels with this compound levels below environmental guidelines apvma.gov.au.

Data from monitoring programs are used in environmental risk assessments and to inform regulatory decisions epa.goveuropa.eu.

Bioaccumulation in Wildlife Forms

The potential for this compound to bioaccumulate in wildlife has been investigated. Studies suggest that bioconcentration in aquatic organisms is low to moderate, with reported Bioconcentration Factor (BCF) values ranging from 13 to 48 nih.gov.

This compound has been detected as a minor contaminant in some marine organisms. In a study of pesticide residues in marine fish and seaweeds in Iskenderun Bay, Turkey, this compound was found only in the seaweed Corallina elongata at a concentration of 0.002 mg/kg nih.govresearchgate.net. It was not detected in the muscle tissue of the nine marine fish species sampled in this study nih.govresearchgate.net.

While there was no evidence of bioaccumulation reported in one review , the potential for reproductive impairment in fish and other aquatic animals is a concern waterquality.gov.auepa.gov. This compound has been shown to damage the reproduction system in mammals by inhibiting the synthesis of estrogen and testosterone (B1683101) waterquality.gov.auepa.gov. Since the reproduction of fish, amphibians, crustaceans, and mollusks also depends on these hormones, this compound could potentially cause reproductive impairment in these organisms waterquality.gov.auepa.gov.

This compound is used exclusively on rice, and flooded rice fields attract various wildlife, including waterfowl and wading birds epa.gov. The application timing often coincides with the breeding season for many terrestrial and semiaquatic vertebrates, raising concerns about potential reproductive impairment in a wide variety of wildlife epa.gov. The amount of exposure to terrestrial wildlife is related to application methods; granular application to permanently flooded fields is thought to reduce risk compared to application to exposed weeds epa.gov.

Ecotoxicological Impact of Molinate

Impact on Aquatic Organisms

Molinate exhibits toxicity to aquatic organisms, with varying degrees of sensitivity observed among different species. apvma.gov.auorst.edu

Effects on Fish

The toxicity of this compound to fish can range from slightly to highly toxic depending on the species and exposure duration. apvma.gov.auorst.edu

Acute Toxicity to Fish

Acute toxicity tests measure the lethal effects of a substance over a short period, typically 48 to 96 hours, with the LC50 value representing the concentration lethal to 50% of the test organisms. ufpr.breuropa.eu Reported 96-hour LC50 values for this compound in freshwater fish vary. One source indicates 96-hour LC50 values of 0.21 mg/L for rainbow trout and 0.32 mg/L for bluegill sunfish, suggesting high toxicity. orst.edu Another source reports higher 96-hour LC50 values of 1.3 mg/L for rainbow trout and 29 mg/L for bluegill sunfish, and 30 mg/L for goldfish. orst.edu An evaluation of Ordram 8E, a this compound formulation, found a 96-hour LC50 of 24 mg/L for bluegill sunfish, classifying it as slightly toxic to this species based on that specific formulation. epa.gov The variability in reported acute toxicity data for freshwater organisms has been noted. epa.gov

Data Table: Acute Toxicity of this compound to Fish

| Species | Endpoint | Concentration (mg/L) | Duration | Source |

| Rainbow Trout | 96-hr LC50 | 0.21 | 96 hours | orst.edu |

| Bluegill Sunfish | 96-hr LC50 | 0.32 | 96 hours | orst.edu |

| Rainbow Trout | 96-hr LC50 | 1.3 | 96 hours | orst.edu |

| Bluegill Sunfish | 96-hr LC50 | 29 | 96 hours | orst.edu |

| Goldfish | 96-hr LC50 | 30 | 96 hours | orst.edu |

| Bluegill Sunfish | 96-hr LC50* | 24 | 96 hours | epa.gov |

*Based on a formulated product (Ordram 8E).

Chronic Toxicity and Reproductive Impairment in Fish

Chronic toxicity tests assess the effects of long-term exposure to a substance, including impacts on reproduction, growth, and development. europa.euepa.gov this compound has been identified as a potential endocrine disruptor in rodents, and there is concern that this reproductive toxicity may extend to fish and other non-mammalian aquatic animals, although additional data are needed for confirmation. nih.govepa.gov Chronic risk to freshwater fish from possible reproductive effects is considered uncertain, pending further data. epa.gov The potential for reproductive impairment in fish is a concern, as this compound has been shown to damage the reproductive system in mammals by inhibiting estrogen and testosterone (B1683101) synthesis. epa.gov Chronic risk to reproductive success in estuarine fish is also possible, but data are lacking. epa.gov

Fish Life-Cycle Studies

Fish life-cycle tests are comprehensive studies that evaluate the effects of a substance across all life stages, including reproduction. europa.euepa.gov A freshwater fish life-cycle test is a required study for this compound due to its intended direct application to water and triggers related to estimated environmental concentrations exceeding toxicity levels and indications of potential reproductive effects from other studies. epa.gov While an early life-stage study with rainbow trout was classified as supplemental and did not fulfill guideline requirements, an acceptable fish life-cycle study could negate the need to repeat the early life-stage test. epa.gov

Effects on Aquatic Invertebrates

This compound also affects aquatic invertebrates, with varying levels of acute toxicity reported. apvma.gov.auorst.edu

Acute Toxicity to Aquatic Invertebrates

Acute toxicity to aquatic invertebrates is typically assessed using endpoints like LC50 or EC50 (effective concentration causing a defined effect in 50% of organisms) over 48 to 96 hours. ufpr.breuropa.eu this compound exhibits moderate to high toxicity to aquatic invertebrates. apvma.gov.au Reported 96-hour LC50 values for aquatic invertebrates such as Daphnia and stoneflies are around 0.3 to 0.6 mg/L, indicating that this compound is highly toxic to these organisms. orst.edu Acute toxicity (48-hour EC50) to the freshwater cladoceran Daphnia carinata ranged from 18.3 to 33.6 mg/L in different water types, classifying it as having low acute toxicity to this specific species in that study. nih.gov Another study reported a 48-hour EC50 of 2400 µg/L (2.4 mg/L) for Moina australiensis and 430 µg/L (0.43 mg/L) for Ceriodaphnia dubia. A 96-hour LC50 for Gammarus fasciatus was reported as 4.5 mg/L. nih.gov The presence of sediment can significantly reduce the bioavailability and thus the acute toxicity of this compound to Daphnia carinata. nih.gov

Data Table: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Endpoint | Concentration (mg/L) | Duration | Source |

| Daphnia | 96-hr LC50 | 0.3 - 0.6 | 96 hours | orst.edu |

| Stoneflies | 96-hr LC50 | 0.3 - 0.6 | 96 hours | orst.edu |

| Daphnia carinata | 48-hr EC50 | 18.3 - 33.6 | 48 hours | nih.gov |

| Moina australiensis | 48-hr EC50 | 2.4 | 48 hours | |

| Ceriodaphnia dubia | 48-hr EC50 | 0.43 | 48 hours | |

| Gammarus fasciatus | 96-hr LC50 | 4.5 | 96 hours | nih.gov |

| Aquatic Invertebrates | 96-hr LC50 | 0.6 | 96 hours | chemicalbook.com |

Chronic Toxicity to Freshwater Invertebrates

Effects on Aquatic Plants and Algae

The impact of this compound on aquatic plants and algae appears to be less pronounced compared to its effects on invertebrates. This compound does not seem to be particularly toxic to these organisms. apvma.gov.au In California, the risk to aquatic plants is considered minimal with a high degree of certainty. epa.gov However, the certainty regarding the risk to non-target aquatic plants in the Southern region is low. epa.gov

While some sources indicate a lack of data on freshwater algae toxicity , other studies have explored the effects of this compound on specific algal species. Increasing concentrations of this compound have been shown to increasingly inhibit the growth and reproduction of the blue-green alga Anabaena flos-aquae. epa.gov The 5-day EC25 and EC50 values for this compound's effect on A. flos-aquae growth were determined to be 1.64 mg ai/L and 9.48 mg ai/L, respectively. epa.gov Research has also investigated the effects of this compound on the mixotrophic growth, photosynthetic pigments, and protein content of Anabaena sphaerica, as well as its comparative toxicity on the growth, photosynthetic pigments, photosynthesis, and respiration of the cyanobacterium Nostoc muscorum. scilit.com

| Organism | Endpoint | Duration | Value (mg ai/L) | Reference |

|---|---|---|---|---|

| Anabaena flos-aquae | 5-day EC25 (Growth) | 5 days | 1.64 | epa.gov |

| Anabaena flos-aquae | 5-day EC50 (Growth) | 5 days | 9.48 | epa.gov |

Impact on Terrestrial Organisms

This compound can also pose risks to terrestrial organisms, with particular concern regarding its effects on reproduction. epa.govepa.gov

Effects on Mammalian Reproduction in Terrestrial Ecosystems

This compound may present an acute risk to mammals, but the primary concern for terrestrial animals lies in its chronic effects on reproduction. epa.govepa.gov The risk to mammalian reproduction is considered highly certain. epa.gov Numerous studies, including EPA guideline and non-guideline investigations, provide strong evidence of this compound's significant toxicity to the male and female reproductive systems in rodents. epa.govepa.gov

Studies in young male rats administered this compound have shown changes in spermatozoa, increased resorption of embryos, and elevated postnatal mortality when these rats were mated with normal females. orst.edu Chronic and subchronic data suggest that rodents are more sensitive to the reproductive effects of this compound compared to other mammalian taxa such as rabbits and dogs. epa.gov A review by the US EPA indicated reproductive toxicity to mammals with a chronic No Observed Adverse Effect Level (NOAEL) of 5 mg/kg for ecologically relevant effects. apvma.gov.au this compound may cause negative fertility and reproduction effects. herts.ac.uk Some thiocarbamates, including this compound, are known to affect sperm morphology and consequently impact reproduction. inchem.orgnih.gov According to the EPA, this compound can cause both male and female reproductive toxicity. nih.govnih.gov A 2-year dietary study in rats supported a no-effect level of 0.63 mg/kg bw/day, based on an observed increase in testicular weight at a dose of 2 mg/kg bw/day. apvma.gov.au

Effects on Avian Reproduction

The reproductive toxicity of this compound to birds and other non-mammalian wildlife is currently unknown, and additional data, specifically avian reproductive studies, are required to confirm any potential effects. epa.govepa.gov The risk of reproductive impairment in birds is assumed but remains uncertain. epa.gov

Based on acute dietary toxicity data, this compound appears to be practically nontoxic to birds. Reported 5-day dietary LC50 values are greater than 5000 ppm for Japanese quail and greater than 13,000 ppm for mallards. orst.edu A US report similarly concluded that this compound is practically non-toxic to birds. apvma.gov.au Toxicity tests with birds indicate that the subacute dietary LC50 is greater than 5620 ppm. epa.gov However, despite the low acute risk, there is a possibility of risk to threatened and endangered birds and reptiles through chronic toxicity, which necessitates the conduction of avian reproduction studies for a comprehensive assessment. epa.gov

Impact on Non-Target Terrestrial Plants

There is a need for new studies to replace previous seedling emergence and vegetative vigor studies that were classified as invalid or supplemental. epa.govapvma.gov.au Information regarding the toxicity of this compound to non-target terrestrial plants is limited, primarily consisting of data from one vegetative vigor study. apvma.gov.au In this study, ER25 values (concentrations causing a 25% effect) for vegetative vigor ranged from 246 g ac/ha to over 4,480 g ac/ha . apvma.gov.au Pesticides in general can have a variety of effects on non-targeted plants. nih.gov The impact of pesticide drift on plants can be direct, through the toxicity of the pesticide itself, or indirect, mediated by the responses of other plants in the ecosystem. farmpep.net The effects on non-target plants can range from lethal outcomes to enhanced growth, depending on factors such as the type of pesticide, its concentration, and the sensitivity and spatial distribution of the affected plants. farmpep.net Herbicides are considered to pose the greatest risk to non-target plants. farmpep.net

| Study Type | Endpoint | Value Range (g ac/ha) | Reference |

|---|---|---|---|

| Vegetative Vigor | ER25 | 246 - >4,400 | apvma.gov.au |

Effects on Soil Microorganisms

Soil microorganisms play a crucial role in the breakdown of this compound in the environment. orst.edu While volatilization is considered the main route of loss from soil, occurring more readily in moist conditions, microbial degradation is generally considered negligible in some contexts. who.int However, other research indicates that soil microorganisms are responsible for most this compound breakdown. orst.edu

Studies have investigated the impact of this compound on specific soil microbial processes, such as substrate induced respiration (SIR) and substrate induced nitrification (SIN), as well as enzymatic activities like phosphatases and chitinase. In microcosm studies using Australian soils, this compound, applied at recommended rates, showed little or only transitory effects on these functional endpoints over a 30-day period. tandfonline.comnih.gov Substrate induced respiration was only transiently affected in both tested soils. tandfonline.comnih.gov The process of indigenous nitrification, however, was affected by the presence of this compound, especially when applied in binary mixtures with other pesticides like thiobencarb (B1683131). tandfonline.comnih.gov In one soil type (Griffith soil), SIN increased with pesticide application (except for a transient decrease with a this compound and thiobencarb mixture), while in another (Coleambally soil), SIN values were not significantly different from the control. tandfonline.comnih.gov Binary mixtures including this compound and thiobencarb resulted in a decrease in SIN in both soils, but these effects were not persistent beyond 30 days. tandfonline.comnih.gov Enzymatic activities were not consistently affected and varied depending on the soil type and the specific pesticides studied. tandfonline.comnih.gov

Despite the limited or transitory effects observed on these functional endpoints, further research is suggested to assess the potential impact of this compound on microbial densities and community structure. tandfonline.comnih.gov this compound can undergo microbial transformation by bacteria or fungi, and some microorganisms can even utilize it as a nutrient and energy source. researchgate.net Bioaugmentation studies have explored the potential of using this compound-mineralizing cultures, such as those dominated by Gulosibacter molinativorax ON4(T), recovered from environments contaminated with this compound, to enhance this compound depletion in soil. researchgate.net While significantly higher removal of this compound was observed in bioaugmentation microcosms compared to natural attenuation, the introduced mixed culture did not significantly overgrow the indigenous heterotrophic microbial population. researchgate.net

Ecotoxicological Risk Assessment Methodologies

Ecotoxicological risk assessment for chemical substances like this compound involves evaluating the potential for harm to the environment. This assessment typically comprises hazard assessment, exposure assessment, and risk characterization. researchgate.net

Predicted Environmental Concentration (PEC) and Predicted No-Effect Concentration (PNEC) Analysis

A standard approach in ecotoxicological risk assessment is the deterministic comparison of the Predicted Environmental Concentration (PEC) with the Predicted No-Effect Concentration (PNEC). researchgate.net The PEC represents the estimated concentration of a substance expected to be found in a specific environmental compartment, while the PNEC is the concentration below which adverse effects on the exposed ecological assemblage are unlikely to occur. researchgate.netecetoc.org The PEC can be estimated based on how and in what quantity a substance enters the environment and its subsequent distribution and transformation, or it can be determined through environmental monitoring. ecetoc.org The PNEC is derived from available ecotoxicological data, often from laboratory toxicity tests, using appropriate application factors to account for uncertainties and extrapolate from test conditions to real-world scenarios. researchgate.netecetoc.org

The risk characterization ratio (RCR), defined as the ratio of PEC to PNEC (RCR = PEC/PNEC), is a key metric in this assessment. researchgate.net If the PNEC exceeds the PEC at a local level, it can be concluded, based on a conservative approach, that the substance does not pose an environmental hazard, and the assessment may be finalized. ecetoc.org For substances entering the environment in considerable quantities or classified as dangerous, a thorough ecotoxicological risk assessment based on PEC/PNEC comparison is undertaken. researchgate.net

Acute to Chronic Ratios in Ecotoxicology

Acute to Chronic Ratios (ACRs) are used in ecotoxicology to extrapolate from acute toxicity data to estimate potential chronic toxicity. ecetoc.org This is particularly relevant when chronic toxicity data for a substance are limited. The ACR is the ratio of an acute toxicity value (e.g., LC50 or EC50) to a chronic toxicity value (e.g., NOEC).

For this compound, an ACR has been applied in risk assessments. For instance, a freshwater moderate reliability trigger value for this compound was derived using a statistical distribution method and the application of a freshwater ACR of 21.8. In another assessment, an ACR of 22 was reported for the Australian crustacean Moina australiensis, based on an 8-day LC50 and an 8-day NOEC for reproduction. The US EPA has also utilized ACRs in their risk assessments for thiocarbamate herbicides, including this compound, to help characterize chronic risk to freshwater invertebrates, particularly when chronic toxicity was estimated rather than directly measured. epa.govepa.gov Chronic risk to freshwater invertebrates has been predicted, though sometimes with low certainty when based on estimated chronic toxicity derived using the ACR. epa.gov

Scenario-Based Exposure Risk Assessment Models (e.g., RICEWQ)

Scenario-based exposure risk assessment models are utilized to simulate the fate and transport of pesticides in specific environmental settings, allowing for a more refined estimation of environmental concentrations. The RICEWQ model is an example of such a model specifically designed for simulating pesticide fate in rice paddy environments. capes.gov.br

The RICEWQ model simulates water and chemical mass balance under the unique flooding conditions, overflow, and controlled water releases typical of rice production. It can be used to evaluate the dissipation of a chemical in an aquatic system and predict runoff losses to receiving waters. The model represents processes such as metabolism degradation in water, volatilization, and release rates.

The RICEWQ model has been successfully applied to simulate the fate of this compound in rice paddies. capes.gov.br Studies have calibrated the RICEWQ model using field data from rice paddy plots, successfully simulating both water and this compound concentrations in ponded water. capes.gov.br For example, a calibrated model showed a Root Mean Square Error (RMSE) of 0.036 mg/L for this compound concentrations in ponded water. Sensitivity analysis using the RICEWQ model has identified parameters most influential on this compound concentrations in ponded water, including metabolism degradation rate in water, volatilization coefficient, and release rate for slow-release formulations. The model was found to be less sensitive to parameters like hydrolysis degradation rate in water and degradation rate in unsaturated soil.

The RICEWQ model can be used to investigate the effects of different application methods and rates of this compound on water quality and to develop best management practices in rice farming. capes.gov.br It has also been coupled with other models to assess the transport of pesticides, including this compound, to groundwater and surface water systems. york.ac.uk

Data Table: Selected Ecotoxicity Data for this compound (Examples from Search Results)

| Organism Type | Species | Endpoint | Value (µg/L) | Duration | Reference | Notes |

| Freshwater Crustacean | Moina australiensis | 8-day NOEC (reproduction) | 110 | 8 days | Used in ACR calculation | |

| Freshwater Crustacean | Moina australiensis | 8-day LC50 | 150 | 8 days | ||

| Freshwater Crustacean | Moina australiensis | 48-hour EC50 (immobil.) | 2400 | 48 hours | ||

| Freshwater Crustacean | Ceriodaphnia dubia | 48-hour EC50 (immobil.) | 430 | 48 hours | ||

| Freshwater Fish | Cyprinus carpio | 48-96 hour LC50 | 43 | 48-96 hours | Lower end of reported range | |

| Freshwater Fish | Cyprinus carpio | LC50 | 29000 | Not specified | Higher end of reported range (29 mg/L) | |

| Freshwater Fish | Bluegill Sunfish (BLU) | 96-hour LC50 | 21700 | 96 hours | epa.gov | (21.7 mg a.i./L) |

| Freshwater Fish | Bluegill Sunfish (BLU) | Chronic Value (ChV) | 6050 | Chronic | epa.gov | (6.05 mg a.i./L) |

Toxicological Mechanisms and Effects in Biological Systems

Toxicokinetics and Metabolism

Molinate is readily absorbed following oral, dermal, and inhalation exposure. ca.govresearchgate.net Once absorbed, it undergoes extensive metabolism, primarily in the liver, and is rapidly excreted. epa.govepa.govnhmrc.gov.auorst.edu The main routes of excretion are via urine and feces, with a small amount eliminated as carbon dioxide in expired air. nih.govnhmrc.gov.auapvma.gov.au

Absorption Pathways (Oral, Dermal, Inhalation)

This compound is well absorbed through the gastrointestinal tract after oral administration in rats. nhmrc.gov.au Dermal absorption has been studied in rats, with approximately 40% of a radiolabeled dose being absorbed through the skin. epa.govepa.gov While readily absorbed via oral, respiratory, and dermal routes in general, in vitro studies comparing absorption through rat and human epidermis indicated that absorption of technical grade this compound through rat skin was significantly higher (up to 60 times) than through human skin, depending on the application method. ca.gov Inhalation is also considered a primary occupational exposure route for field workers. nih.gov

Metabolic Pathways and Metabolite Identification

This compound is extensively metabolized in mammals via primarily three main routes: carbon oxidation, sulfur oxidation, and thiocarbamate cleavage. epa.govepa.gov The predominant metabolic pathway can vary with the dose; carbon oxidation appears to be the major route at low doses, while sulfur oxidation becomes more significant at higher doses in both rodents and humans. epa.govepa.govca.govapvma.gov.au

Carbon Oxidation Pathways

Carbon oxidation of this compound primarily involves hydroxylation of the hexahydro-1H-azepine (azepane) ring. epa.govepa.gov This process leads to the formation of hydroxylated metabolites, predominantly at the 3 and 4 positions of the ring, such as 3-hydroxythis compound and 4-hydroxythis compound. nih.govepa.govepa.govepa.govresearchgate.net These hydroxylated metabolites can then undergo further metabolism, including conjugation. apvma.gov.au

Sulfur Oxidation to Sulfoxide (B87167) and Sulfone Metabolites

Oxidation of the sulfur atom in the thiocarbamate side chain is a significant metabolic pathway for this compound. epa.govepa.gov This oxidation initially produces this compound sulfoxide, which can be further oxidized to form this compound sulfone. epa.govapvma.gov.aunih.govnih.gov The sulfoxidation pathway is considered particularly important as studies suggest that metabolites formed through this route, such as this compound sulfoxide and potentially this compound sulfone, are more potent inhibitors of certain enzymes compared to the parent compound. researchgate.netresearchgate.net this compound sulfoxide can also be conjugated with glutathione (B108866), eventually leading to the formation of this compound mercapturate. epa.govapvma.gov.au

Thiocarbamate Cleavage

Cleavage of the thiocarbamate bond is another metabolic route for this compound. epa.govepa.gov This cleavage can result in the release of ethanethiol (B150549) (from the S-ethyl moiety) and a hexamethyleneimine (B121469) (azepane) derivative. epa.govmicrobiologyresearch.org In bacterial metabolism studies, cleavage of the thioester bond released ethanethiol and azepane-1-carboxylic acid. microbiologyresearch.orgnih.gov Hexamethyleneimine has been identified as a major metabolite in rats. researchgate.net

Ring Hydroxylation and Glucuronidation

Hydroxylation of the azepane ring, primarily at the 3 and 4 positions, is followed by conjugation with glucuronic acid (glucuronidation). nih.govepa.govepa.govresearchgate.net This conjugation pathway is a significant route of metabolism, leading to the formation of glucuronidated metabolites such as 3-hydroxythis compound glucuronide and 4-hydroxythis compound glucuronide. researchgate.netepa.gov Glucuronidation is a common phase II metabolic process that increases the water solubility of compounds, facilitating their excretion. pharmgkb.org Hydroxylation at the 2 position of the ring and subsequent ring cleavage represent a minor pathway. researchgate.net

Data from studies on this compound metabolism in rats indicate the presence of various metabolites. nih.govepa.govepa.govapvma.gov.auresearchgate.net

| Metabolite Name | Detected In (Species/System) | Metabolic Pathway Involved |

| This compound Sulfoxide | Japanese Carp, Rat, Human | Sulfur Oxidation |

| 3-Hydroxythis compound | Japanese Carp, Rat | Carbon Oxidation (Ring Hydroxylation) |

| 4-Hydroxythis compound | Japanese Carp, Rat | Carbon Oxidation (Ring Hydroxylation) |

| 4-Ketothis compound | Japanese Carp | Carbon Oxidation |

| Alpha Keto Hexamethyleneamine | Japanese Carp | Carbon Oxidation |

| This compound Mercapturate | Japanese Carp, Rat | Sulfur Oxidation, Glutathione Conjugation |

| This compound Sulfone | Rat, Human | Sulfur Oxidation |

| Hexamethyleneimine | Rat | Thiocarbamate Cleavage |

| 3-Hydroxyhexamethyleneimine | Rat | Thiocarbamate Cleavage |

| 4-Hydroxyhexamethyleneimine | Rat | Thiocarbamate Cleavage |

| 4-Hydroxythis compound sulfate | Rabbit | Carbon Oxidation, Sulfation |

| Azepane-1-carboxylic acid | Bacteria | Thiocarbamate Cleavage |

Mercapturic Acid Formation

One of the key metabolic pathways for this compound involves sulfoxidation, primarily mediated by cytochrome P450 enzymes, which leads to the formation of this compound sulfoxide. nih.govnih.govapvma.gov.au this compound sulfoxide can then undergo conjugation with glutathione (GSH). nih.govapvma.gov.aucapes.gov.br This glutathione conjugate is subsequently cleaved to a cysteine derivative, which is then metabolized to a mercapturic acid compound. capes.gov.br This mercapturic acid conjugate is considered a detoxification product and is excreted. nih.govapvma.gov.au

Studies in humans have shown that a small percentage of an oral dose of this compound is excreted as this compound mercapturate, typically ranging from 0.5% to 1.5%. ca.gov In rats, the percentage of urinary radiolabel excreted as this compound mercapturate increased with increasing doses. ca.gov

Excretion Pathways

Following absorption and metabolism, this compound and its metabolites are primarily excreted from the body. The main routes of excretion are urine and feces. apvma.gov.auwho.int In rats, a significant portion of administered radioactivity (around 88%) was excreted in urine within 48 hours, with about 11% excreted in feces. apvma.gov.au Excretion was largely complete within 48 hours in rats. apvma.gov.au

Another excretion pathway involves the metabolism of this compound to carbon dioxide, which is then eliminated via exhalation. apvma.gov.au Studies using thiocarbamate-labeled 14C-molinate in rats indicated that about 50% of the administered radioactivity was eventually metabolized to carbon dioxide and excreted through exhalation. apvma.gov.au

The metabolism and excretion pathways can be dose-dependent. At lower doses, hydroxylation and glucuronidation pathways tend to be predominant, while at higher doses, the sulfoxidation pathway leading to glutathione conjugates and mercapturic acid formation becomes more significant as the hydroxylation pathway can become saturated. ca.gov

Species-Specific Metabolic Differences

Differences in this compound metabolism have been observed across species, particularly between rats and humans. nih.govnih.gov While both species metabolize this compound through similar primary routes, including carbon oxidation, sulfur oxidation, and thiocarbamate cleavage, the proportion of metabolites formed via these pathways can differ, especially at varying dose levels. epa.govepa.gov

Research suggests that carbon oxidation predominates at low doses in both rodents and humans, while sulfur oxidation becomes more significant at higher doses. epa.govepa.gov In vitro studies comparing human and rat liver microsomes and slices indicate that humans may be more capable than rats at detoxifying this compound sulfoxide through glutathione conjugation. nih.govapvma.gov.au This suggests a potentially greater capacity for mercapturic acid formation as a detoxification route in humans compared to rats. nih.gov

Despite these quantitative differences, humans qualitatively produce the same this compound metabolites as rats. researchgate.netresearchgate.net

Neurotoxicological Effects

This compound has been identified as a neurotoxin, with effects observed across various species and routes of exposure. epa.govepa.gov Neurotoxic effects include clinical signs indicative of nervous system impairment, as well as inhibition of key enzymes like cholinesterase and neurotoxic esterase. epa.govepa.gov

Cholinesterase Inhibition (Plasma, Red Blood Cell, Brain)

This compound, as a thiocarbamate, can inhibit cholinesterase activity. epa.govepa.gov Studies in various species, including rats, dogs, monkeys, and rabbits, have demonstrated that this compound exposure can lead to the inhibition of cholinesterase in plasma, red blood cells (RBC), and brain tissue in a dose-responsive manner. epa.govepa.gov

Clinical signs associated with cholinesterase inhibition, such as ataxia, tremors, salivation, and reduced motor activity, have been observed. epa.gov In rats, statistically significant inhibition of RBC cholinesterase activity was noted in treated groups, although it was not always dose-related and did not exceed 20% in one study. ca.gov Brain cholinesterase activity has also been shown to be decreased in studies with rats. epa.govepa.gov

Interactive Table: Cholinesterase Inhibition by this compound (Example Data - Illustrative based on text)

| Species | Tissue | Effect Observed | Dose Level (Example) |

| Rat | Red Blood Cell | Significant Inhibition | All treated groups |

| Rat | Brain | Decreased Activity | LOAEL levels |

| Dog | Plasma, RBC, Brain | Inhibition | Dose-responsive |

| Monkey | Plasma, RBC, Brain | Inhibition | Dose-responsive |

| Rabbit | Plasma, RBC, Brain | Inhibition | Dose-responsive |

Note: Specific dose-response data for each tissue and species would require detailed study data.

Neurotoxic Esterase (NTE) Inhibition

In addition to cholinesterase, this compound has been shown to inhibit neurotoxic esterase (NTE). epa.govepa.gov NTE inhibition is associated with the potential for delayed neurotoxicity. epa.govepa.govnih.gov Studies in hens and rats have demonstrated irreversible inhibition of NTE in brain and peripheral nerve following this compound administration. oup.comresearchgate.net

The active metabolites of this compound, this compound sulfone and sulfoxide, have shown similar in vitro sensitivities towards hen, rat, and human NTE and M200 (another esterase). oup.comresearchgate.net NTE and M200 were significantly inhibited in the brain and peripheral nerve of hens and rats given this compound. oup.com

Delayed Neurotoxicity

This compound is considered positive for inducing delayed neurotoxicity, particularly observed in studies with hens. epa.govepa.govca.gov Delayed neurotoxicity is characterized by a latent period between exposure and the onset of neurological signs, often involving axonal degeneration. nih.govca.gov

Histopathological changes characteristic of delayed neurotoxicity, such as axonal degeneration in the brain, spinal cord, and peripheral nerves, have been reported in hens treated with this compound. ca.govepa.gov The mechanism of thiocarbamate neurotoxicity may involve not only effects on acetylcholine (B1216132) transmission but also covalent modifications of cysteine and serine active sites on enzymes. ca.gov

Furthermore, this compound has been observed to potentially elicit or intensify the delayed neuropathy caused by organophosphorous toxicants, an effect referred to as promotion. ca.gov This promotional effect is associated with the inhibition of the M200 esterase. oup.comresearchgate.net

Interactive Table: Neurotoxic Esterase (NTE) Inhibition by this compound Metabolites (Example Data - Illustrative based on text)

| Metabolite | Enzyme | Species | In Vitro Sensitivity |

| This compound Sulfone | NTE | Hen | Similar sensitivity |

| This compound Sulfone | NTE | Rat | Similar sensitivity |

| This compound Sulfone | NTE | Human | Similar sensitivity |

| This compound Sulfoxide | NTE | Hen | Similar sensitivity |

| This compound Sulfoxide | NTE | Rat | Similar sensitivity |

| This compound Sulfoxide | NTE | Human | Similar sensitivity |

| This compound Sulfone | M200 | Hen | Similar sensitivity |

| This compound Sulfone | M200 | Rat | Similar sensitivity |

| This compound Sulfone | M200 | Human | Similar sensitivity |

| This compound Sulfoxide | M200 | Hen | Similar sensitivity |

| This compound Sulfoxide | M200 | Rat | Similar sensitivity |

| This compound Sulfoxide | M200 | Human | Similar sensitivity |

Observed Neuropathological and Functional Effects

This compound has been identified as a neurotoxin across multiple species, including rats, mice, and dogs, following single and repeated exposures via oral, dermal, and inhalation routes epa.govapvma.gov.au. Neurotoxicity studies of varying durations have reported clinical signs indicative of nervous system effects, inhibition of cholinesterase (ChE) and neurotoxic esterase (NTE) activity, and neuropathology epa.govapvma.gov.au.

Acute and subchronic neurotoxicity studies in rats have demonstrated adverse effects on motor activity and various functional observational battery (FOB) measurements epa.govepa.gov. These effects are observed in addition to the inhibition of ChE and NTE activity epa.govepa.gov. In a subchronic neurotoxicity study, a Lowest Observed Adverse Effect Level (LOAEL) of 4.0 mg/kg/day in males and 4.5 mg/kg/day in females was established based on decreased red blood cell and brain cholinesterase and neurotoxic esterase levels; a No Observed Adverse Effect Level (NOAEL) was not established in this study epa.govepa.gov.

In developmental neurotoxicity studies, pups born to this compound-treated dams exhibited treatment-related functional and anatomical nervous system effects epa.govapvma.gov.au. Neuropathological changes observed in experimental animals include degeneration or demyelination of the sciatic nerve and spinal cord, reduced brain weights, and decreased motor activity apvma.gov.au. These degenerative lesions within the mammalian central and peripheral nervous system are generally considered irreversible apvma.gov.au. The potential relevance of these nervous system lesions to humans is considered high due to their occurrence in multiple experimental species apvma.gov.au.

This compound's neurotoxic effects may be linked to its metabolite, this compound sulfone, which is thought to inhibit aldehyde dehydrogenase (ALDH), particularly the ALDH2 isoenzyme nih.gov. This inhibition can lead to the accumulation of endogenous neurotoxins, potentially contributing to the observed neurotoxicity nih.gov.

Reproductive and Developmental Toxicity

This compound is considered a reproductive toxicant, with evidence of effects found in studies involving rats, mice, rabbits, and dogs epa.govapvma.gov.au. The male rat appears to be the most sensitive species/sex to the reproductive effects of this compound epa.govapvma.gov.au.

Male Reproductive System Effects

A wide range of male reproductive parameters have been adversely altered in studies involving both oral and inhalation exposures to this compound epa.govepa.gov. These alterations include effects on testes weight, sperm number, morphology, motility, fertility, and testicular histopathology epa.govepa.gov.

Testicular Lesions and Degeneration

Studies in male rats have consistently shown that this compound exposure can lead to testicular lesions and degeneration herts.ac.ukorst.eduepa.govnih.govguidechem.comtandfonline.com. Chronic administration of this compound to rats has caused lesions in the testes researchgate.net. Histopathological examinations have revealed testicular degeneration and atrophy epa.gov. In a mouse carcinogenicity study, testicular degeneration was observed ca.gov. Testicular damage in rats has been characterized by Sertoli cell vacuolation, failed spermiation, and phagocytosis of spermatids nih.gov. Severe damage can progress to extensive disorganization of the seminiferous epithelium, numerous multinucleated giant cells, and the near-complete absence of germ cells in the seminiferous tubules at higher doses and longer time points nih.gov.

Data from studies demonstrating testicular effects are summarized in the table below:

| Species | Exposure Duration | Observed Effect | Source |

| Mouse | Interim/Final | Mild testicular cell degeneration | ca.gov |

| Rat | Chronic | Testicular atrophy | ca.gov |

| Mouse | Carcinogenicity | Testicular degeneration | ca.gov |

| Rat | Single Dose | Testicular damage (Sertoli cell vacuolation, etc.) | nih.gov |

| Rat | 3-month inhalation | Testicular degeneration | ca.gov |

Sperm Morphology and Motility Alterations